molecular formula C9H9NO3 B14868384 Methyl 2-formyl-6-methylisonicotinate

Methyl 2-formyl-6-methylisonicotinate

Cat. No.: B14868384
M. Wt: 179.17 g/mol
InChI Key: VAGVEQGDRLECIX-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-methylisonicotinate is a methyl ester derivative of a substituted pyridine carboxylic acid. The compound contains a formyl (-CHO) group at the 2-position and a methyl (-CH₃) group at the 6-position of the pyridine ring, with a carboxylate ester (-COOCH₃) at the 4-position. Such esters are commonly utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in cross-coupling and functionalization reactions .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 2-formyl-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H9NO3/c1-6-3-7(9(12)13-2)4-8(5-11)10-6/h3-5H,1-2H3

InChI Key

VAGVEQGDRLECIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-methylisonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 2-carboxy-6-methylisonicotinic acid.

    Reduction: 2-hydroxymethyl-6-methylisonicotinate.

    Substitution: 2-formyl-6-halogenomethylisonicotinate.

Scientific Research Applications

Methyl 2-formyl-6-methylisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-methylisonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Methyl 2-formyl-6-methylisonicotinate and its structural analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
This compound (Target) C₉H₉NO₃* 2-formyl, 6-methyl ~179.17* Formyl, methyl, carboxylate ester
Methyl 2-hydroxy-6-methylisonicotinate C₈H₉NO₃ 2-hydroxy, 6-methyl 167.16 Hydroxyl, methyl, carboxylate ester
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate C₉H₉F₂NO₃ 2-difluoromethyl, 6-methoxy 217.17 Difluoromethyl, methoxy, carboxylate ester

*Inferred based on structural analogs.

Key Observations:
  • Substituent Effects: The formyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the 2-position compared to the hydroxyl group in , which is electron-donating. This difference impacts reactivity in nucleophilic substitution or condensation reactions.
  • Molecular Weight and Polarity :

    • The target compound (~179 g/mol) is lighter than (217 g/mol) due to fluorine absence but heavier than (167 g/mol) because of the formyl group.
    • The formyl group increases polarity compared to methoxy or difluoromethyl substituents, suggesting higher solubility in polar solvents.

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